![molecular formula C20H15ClN2O2S B2481865 3-(3-clorobencil)-7-(4-metoxifenil)tieno[3,2-d]pirimidin-4(3H)-ona CAS No. 1105238-42-3](/img/structure/B2481865.png)
3-(3-clorobencil)-7-(4-metoxifenil)tieno[3,2-d]pirimidin-4(3H)-ona
Descripción general
Descripción
3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-chlorobenzyl group at the 3-position and a 4-methoxyphenyl group at the 7-position. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
The compound belongs to the thieno[3,2-d]pyrimidine class, which is known for its diverse biological activities. The synthesis often involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include cyclization reactions that yield the thieno[3,2-d]pyrimidin-4(3H)-one core structure. The presence of substituents like chlorobenzyl and methoxyphenyl groups can significantly influence the compound's biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. For example:
- Cytotoxicity Studies : Research has shown that compounds within this class exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The structure-activity relationship (SAR) analysis indicates that specific modifications can enhance potency while reducing toxicity to normal cells .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-kinase), providing insights into their mechanisms .
Anticonvulsant Activity
Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have also been evaluated for anticonvulsant properties. In studies using animal models, certain compounds demonstrated significant activity in preventing seizures induced by chemical agents . This suggests potential applications in treating epilepsy or other seizure disorders.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound class reveals that substitutions at specific positions significantly affect biological activity. For instance, the introduction of electron-withdrawing groups can enhance anticancer activity by improving binding affinity to target proteins while maintaining acceptable toxicity profiles .
ADME Properties
In silico studies assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties indicate favorable pharmacokinetic profiles for some derivatives. These findings are crucial for drug development as they predict how well a compound will perform in vivo .
Case Studies and Experimental Data
Study | Compound | Cell Line | IC50 Value (μM) | Notes |
---|---|---|---|---|
1 | 10b | MCF-7 | 19.4 | Comparable to doxorubicin |
2 | 10e | MCF-7 | 14.5 | High potency; further docking studies suggested |
3 | - | BJ-1 | 221.7 | Safer profile compared to doxorubicin |
These case studies illustrate the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in anticancer therapies while highlighting the importance of ongoing research to optimize their efficacy and safety profiles.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the ATP production, leading to energy depletion and death of the bacteria .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity, suggesting it has sufficient bioavailability to reach its target .
Result of Action
The compound has significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity, with MIC in the range of 6–8 μM .
Action Environment
The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy . The compound was found to be less potent against M. tuberculosis H37Rv compared to other strains, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its function .
Cellular Effects
3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been shown to have significant effects on various types of cells. In particular, it has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It influences cell function by inhibiting energy metabolism, leading to ATP depletion .
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. As mentioned earlier, it inhibits the function of Cyt-bd, an enzyme involved in the energy metabolism of Mycobacterium tuberculosis . This inhibition leads to ATP depletion, affecting the overall energy balance within the cell .
Temporal Effects in Laboratory Settings
The effects of 3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one over time in laboratory settings have not been extensively studied. It has been observed that some compounds in the thienopyrimidinone class exhibit significant antimycobacterial activity, suggesting potential long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory effects on Cyt-bd, it is likely that it interacts with enzymes involved in energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidin-4(3H)-one Core: The core structure can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.
Substitution Reactions: The 3-chlorobenzyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Strong bases like sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern.
Thieno[3,2-d]pyrimidin-4-amines: These compounds have an amine group instead of the ketone group at the 4-position.
Uniqueness
3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other thienopyrimidinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Actividad Biológica
The compound 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , also referred to by its CAS number 1621967-40-5 , belongs to a class of thienopyrimidine derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 368.8 g/mol
- CAS Number : 1621967-40-5
Synthesis
The synthesis of thienopyrimidine derivatives typically involves multi-step organic reactions, which include cyclization processes that yield the desired thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The specific synthetic route for 3-(3-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been documented in chemical literature, emphasizing the importance of substituent variations in modulating biological activity.
Antimicrobial Activity
Recent studies have shown that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains, including Mycobacterium tuberculosis and Helicobacter pylori. The mechanism of action often involves inhibition of key enzymes or disruption of cellular processes essential for bacterial survival.
Anti-Cancer Activity
Thienopyrimidine derivatives are also being explored for their anti-cancer potential. Research indicates that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For example, certain thienopyrimidines have shown promise as inhibitors of the PI3K signaling pathway, which is crucial in many cancers.
Case Studies
- Inhibition of Mycobacterial Growth : A study demonstrated that a closely related thienopyrimidine derivative exhibited an IC50 of 27 µM against Mycobacterium tuberculosis H37Rv. This finding suggests a potential role for similar compounds in tuberculosis treatment strategies.
- Targeting Helicobacter pylori : High-throughput screening identified thienopyrimidines that selectively inhibit Helicobacter pylori, providing a new avenue for developing treatments against antibiotic-resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is heavily influenced by their structural components. Modifications to the phenyl rings and the thieno-pyrimidine core can enhance or reduce potency against specific targets. Understanding these relationships is critical for rational drug design.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-7-5-14(6-8-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-3-2-4-15(21)9-13/h2-9,11-12H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVUCRPNWWXAID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.